Lepidine Isoamyl Iodide
CAS No.:
Cat. No.: VC3965673
Molecular Formula: C15H20IN
Molecular Weight: 341.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H20IN |
---|---|
Molecular Weight | 341.23 g/mol |
IUPAC Name | 4-methyl-1-(3-methylbutyl)quinolin-1-ium;iodide |
Standard InChI | InChI=1S/C15H20N.HI/c1-12(2)8-10-16-11-9-13(3)14-6-4-5-7-15(14)16;/h4-7,9,11-12H,8,10H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | ARNTUHJCRZNFNO-UHFFFAOYSA-M |
SMILES | CC1=CC=[N+](C2=CC=CC=C12)CCC(C)C.[I-] |
Canonical SMILES | CC1=CC=[N+](C2=CC=CC=C12)CCC(C)C.[I-] |
Introduction
Chemical Identity and Structural Characteristics
Lepidine isoamyl iodide belongs to the alkylquinoline family, a subclass of heterocyclic aromatic compounds. Its systematic IUPAC name, 1-isopentyl-4-methylquinolinium iodide, reflects its structural composition: a quinoline ring substituted with a methyl group at the 4-position and an isopentyl chain at the 1-position, counterbalanced by an iodide ion . Key identifiers include:
Property | Value |
---|---|
CAS Number | 94319-01-4 |
Molecular Formula | |
Molecular Weight | 341.23 g/mol |
Exact Mass | 341.064 g/mol |
LogP (Partition Coeff.) | 0.485 |
PSA (Polar Surface Area) | 3.88 Ų |
HS Code | 2933499090 |
Synonyms for this compound include isoamy lepidine iodide, 1-iodo-3-methylbutane,4-methylquinoline, and 1-isopentyl-4-methylquinolinium iodide . The absence of reported melting or boiling points in literature suggests stability challenges under standard conditions, necessitating specialized handling .
Synthesis and Historical Context
The synthesis of lepidine isoamyl iodide traces back to 19th-century methodologies. Early works by Hoogewerff and van Dorp (1884) describe the quaternization of lepidine (4-methylquinoline) with isoamyl iodide () through nucleophilic substitution . This reaction proceeds via the attack of the quinoline nitrogen on the electrophilic carbon of the alkyl iodide, forming the quaternary ammonium salt:
Williams (1855, 1864) further documented variations in alkylation conditions, noting the influence of solvent polarity and temperature on yield . Modern synthetic protocols likely optimize these parameters, though detailed procedures remain proprietary among suppliers .
Physical and Chemical Properties
While thermodynamic data (e.g., melting point, density) are unreported, computational descriptors offer insight:
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LogP = 0.485: Indicates moderate hydrophobicity, favoring solubility in organic solvents like dichloromethane or dimethylformamide .
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PSA = 3.88 Ų: Low polar surface area aligns with poor aqueous solubility, typical of cationic aromatic compounds .
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Exact Mass = 341.064 g/mol: Confirms isotopic purity critical for mass spectrometry applications .
Stability under elevated pressure or temperature remains unstudied, warranting caution in high-energy reaction environments.
Supplier | Country | Price (USD) | Purity | Packaging |
---|---|---|---|---|
Dideu Industries Group | China | $1.10/g | 99.00% | Custom |
Career Henan Chemical Co | China | $1.00/kg | 99% | 1 kg |
American Custom Chemicals | USA | $1323.47/25g | 95% | 25 g |
Chinese suppliers dominate production, leveraging cost-efficient synthesis and bulk distribution networks . Certifications such as ISO 9001:2015 and REACH compliance underscore quality assurances .
Applications and Related Compounds
Although direct applications are sparsely documented, structural analogs suggest roles in:
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Organic Synthesis: As a phase-transfer catalyst or ionic liquid component.
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Pharmaceutical Intermediates: Quinoline derivatives are prevalent in antimalarial and anticancer agents .
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Materials Science: Potential use in dye-sensitized solar cells or ionic conductors, though unverified .
Related compounds include 1-ethyl-4-methylquinolinium iodide and cyanine quinoline derivatives, hinting at broader utility in photochemistry .
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